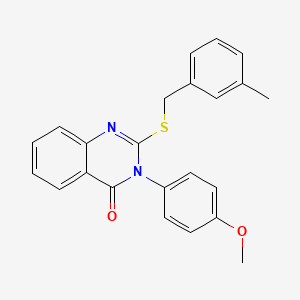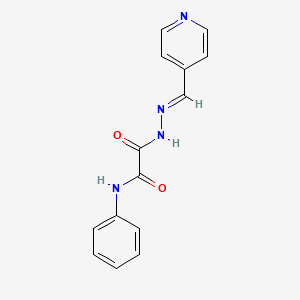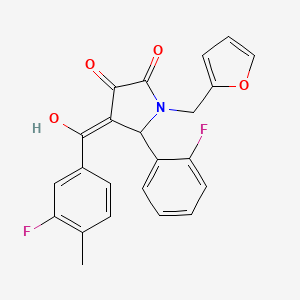
3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Metoxifenil)-2-((3-metilbencil)tio)quinazolin-4(3H)-ona es un complejo compuesto orgánico que pertenece a la familia de las quinazolinonas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de quinazolinona, un grupo metoxifenilo y un sustituyente metilbenciltio. Ha despertado interés en diversos campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-Metoxifenil)-2-((3-metilbencil)tio)quinazolin-4(3H)-ona típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye:
Formación del núcleo de quinazolinona: Este paso implica la ciclización de derivados del ácido antranílico con formamida o sus derivados en condiciones ácidas o básicas para formar el núcleo de quinazolinona.
Introducción del grupo metoxifenilo: El grupo metoxifenilo se puede introducir mediante reacciones de sustitución aromática electrofílica, utilizando reactivos como el metoxibenceno y catalizadores adecuados.
Unión del grupo metilbenciltio: El paso final implica la reacción de sustitución nucleofílica donde el núcleo de quinazolinona se hace reaccionar con 3-metilbenciltiol en presencia de una base como el hidruro de sodio o el carbonato de potasio.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, sistemas de síntesis automatizados y estrictas medidas de control de calidad para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(4-Metoxifenil)-2-((3-metilbencil)tio)quinazolin-4(3H)-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, lo que podría reducir el núcleo de quinazolinona o el enlace tioéter.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, donde los grupos metoxilo o metilbenciltio pueden ser reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno, ácido acético.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio, etanol.
Sustitución: Agentes halogenantes, nucleófilos, bases como el hidruro de sodio o el carbonato de potasio.
Productos principales
Oxidación: Sulfóxidos, sulfonas.
Reducción: Derivados de quinazolinona reducidos.
Sustitución: Diversos derivados de quinazolinona sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se explora como un posible agente terapéutico debido a su capacidad para interactuar con varios objetivos biológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-(4-Metoxifenil)-2-((3-metilbencil)tio)quinazolin-4(3H)-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Unión a enzimas: Inhibición o modulación de la actividad de enzimas involucradas en procesos biológicos críticos.
Interacción con receptores: Unión a receptores celulares e influencia en las vías de transducción de señales.
Modulación de la expresión genética: Afecta la expresión de genes relacionados con la inflamación, la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
3-(4-Metoxifenil)-2-((3-metilbencil)tio)quinazolin-4(3H)-ona se puede comparar con otros derivados de quinazolinona, como:
3-(4-Metoxifenil)-2-((3-metilfenil)tio)quinazolin-4(3H)-ona: Estructura similar pero con un sustituyente diferente en el enlace tioéter.
3-(4-Metoxifenil)-2-((3-clorobencil)tio)quinazolin-4(3H)-ona: Contiene un grupo clorobencilo en lugar de un grupo metilbencilo.
3-(4-Metoxifenil)-2-((3-nitrobencil)tio)quinazolin-4(3H)-ona: Presenta un grupo nitrobencilo, que puede impartir diferentes propiedades químicas y biológicas.
Propiedades
Número CAS |
763136-92-1 |
|---|---|
Fórmula molecular |
C23H20N2O2S |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C23H20N2O2S/c1-16-6-5-7-17(14-16)15-28-23-24-21-9-4-3-8-20(21)22(26)25(23)18-10-12-19(27-2)13-11-18/h3-14H,15H2,1-2H3 |
Clave InChI |
YPRMXZAZUUYLSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023977.png)
![methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate](/img/structure/B12023981.png)
![Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023991.png)



![4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12024007.png)


![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024024.png)

![3-((5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12024037.png)
![(5E)-2-(4-propoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024051.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024058.png)
